molecular formula C21H20N2O4S B4931697 N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

カタログ番号 B4931697
分子量: 396.5 g/mol
InChIキー: LCTDSNKOLDJFFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1 GTPase, a member of the Rho family of small GTPases that plays a crucial role in the regulation of cell migration, proliferation, and survival. The aim of

作用機序

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in the regulation of cell migration, proliferation, and survival. RAC1 is activated by various extracellular stimuli, such as growth factors and cytokines, and regulates downstream signaling pathways that control cytoskeletal dynamics, cell adhesion, and gene expression. N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1 activation by binding to the switch II region of RAC1, which is critical for the interaction with downstream effectors.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1-mediated invasion and migration by disrupting the formation of invadopodia, which are actin-rich protrusions that facilitate cell motility and invasion. In cardiovascular cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide improves cardiac function and reduces inflammation by inhibiting RAC1-mediated activation of NADPH oxidase and NF-κB signaling pathways. In neuronal cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide protects against oxidative stress and improves cognitive function by inhibiting RAC1-mediated activation of JNK and p38 MAPK signaling pathways.

実験室実験の利点と制限

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its compatibility with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects on other small GTPases and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

将来の方向性

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for various diseases, but further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide research include:
1. Clinical trials to evaluate the efficacy and safety of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide in human patients with cancer, cardiovascular diseases, and neurological disorders.
2. Development of more potent and selective RAC1 inhibitors based on the structure-activity relationship of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
3. Investigation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide on RAC1-mediated signaling pathways and downstream effectors.
4. Exploration of the potential synergistic effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide with other small molecule inhibitors or chemotherapeutic agents.
5. Development of novel delivery systems for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide to improve its bioavailability and pharmacokinetics.
In conclusion, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases. Its selective inhibition of RAC1-mediated signaling pathways makes it a potential therapeutic target for cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its therapeutic potential and safety profile.

合成法

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide was first synthesized by researchers at the University of California, San Francisco, using a multistep synthesis method. The synthesis involved the reaction of 4-ethoxyaniline with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate, which was then reduced to the amine using palladium on carbon catalyst. The amine was then reacted with 4-chloro-2-fluorobenzoyl chloride to form N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.

科学的研究の応用

N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to improve cardiac function and reduce inflammation by inhibiting RAC1 activation. In neurological disorders, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function by inhibiting RAC1-mediated signaling.

特性

IUPAC Name

2-(benzenesulfonamido)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-27-17-14-12-16(13-15-17)22-21(24)19-10-6-7-11-20(19)23-28(25,26)18-8-4-3-5-9-18/h3-15,23H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTDSNKOLDJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。